![molecular formula C18H18N2O3S2 B3147118 3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6148-14-7](/img/no-structure.png)
3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this class of compounds can be achieved via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another approach involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is complex due to its multi-ring structure. The structure of similar compounds, such as thieno[3,2-d]pyrimidin-4-ones, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives .Zukünftige Richtungen
The future directions for this compound could involve further exploration of its therapeutic properties, given the wide range of therapeutic properties possessed by thiophene and its substituted derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone, which is then reacted with thiourea and acetic acid to form the thiosemicarbazone intermediate. This intermediate is then cyclized with dimedone to form the pyrano[4',3':4,5]thieno[2,3-d]pyrimidine ring system, followed by oxidation with hydrogen peroxide to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "thiourea", "acetic acid", "dimedone", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-methoxychalcone.", "Step 2: Reaction of 4-methoxychalcone with thiourea and acetic acid to form the thiosemicarbazone intermediate.", "Step 3: Cyclization of the thiosemicarbazone intermediate with dimedone in the presence of a base such as potassium carbonate to form the pyrano[4',3':4,5]thieno[2,3-d]pyrimidine ring system.", "Step 4: Oxidation of the pyrano[4',3':4,5]thieno[2,3-d]pyrimidine ring system with hydrogen peroxide to form the final product, 3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one." ] } | |
CAS-Nummer |
6148-14-7 |
Molekularformel |
C18H18N2O3S2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C18H18N2O3S2/c1-18(2)8-12-13(9-23-18)25-15-14(12)16(21)20(17(24)19-15)10-4-6-11(22-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,19,24) |
InChI-Schlüssel |
IHFLAMYZBROPRV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



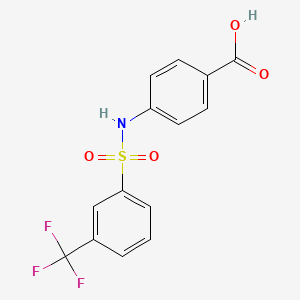
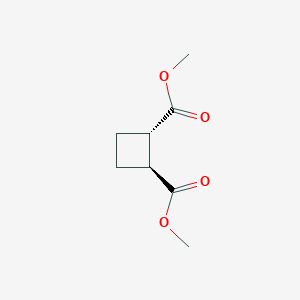

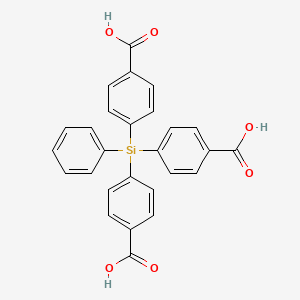
![rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B3147064.png)


![tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3147078.png)
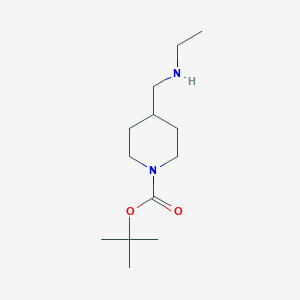
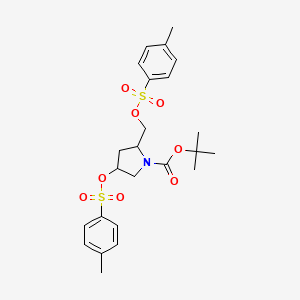
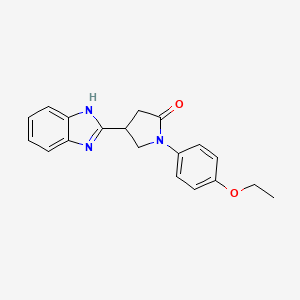
![6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3147145.png)
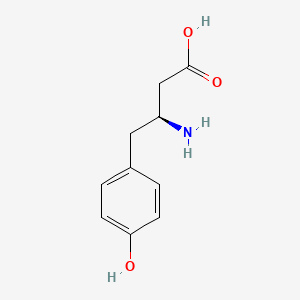
![7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3147155.png)